molecular formula C6H12S2 B085068 1,2-Bis(ethylthio)ethene CAS No. 13105-10-7

1,2-Bis(ethylthio)ethene

Cat. No.: B085068
CAS No.: 13105-10-7
M. Wt: 148.3 g/mol
InChI Key: DLMKAVFNJZJSNR-AATRIKPKSA-N
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Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is the study of the synthesis and properties of organic compounds that contain sulfur. wikipedia.org These compounds are widespread in nature and play vital roles in biochemistry; for instance, the amino acids cysteine and methionine are organosulfur compounds. wikipedia.orglumenlearning.com Thioethers, also known as sulfides, are a class of organosulfur compounds characterized by a C-S-C bond. wikipedia.orgchemeurope.com This functional group is analogous to the ether group (C-O-C), but the presence of sulfur instead of oxygen leads to distinct chemical properties. wikipedia.org

The carbon-sulfur (C-S) bond is longer and weaker than a carbon-carbon (C-C) bond. wikipedia.orgchemeurope.com For example, the S-C single bond in methanethiol (B179389) is approximately 183 pm. wikipedia.orgchemeurope.com The bond dissociation energy for thiomethane is 89 kcal/mol (370 kJ/mol), which is lower than the 100 kcal/mol (420 kJ/mol) for methane's C-H bond. wikipedia.org Thioethers are typically prepared through the alkylation of thiols. wikipedia.org

Table 1: Key Classes of Organosulfur Compounds

Class General Formula Key Features
Thiols R-SH Sulfur analogs of alcohols; more acidic and easily oxidized. wikipedia.orglumenlearning.com
Thioethers (Sulfides) R-S-R' Sulfur analogs of ethers; characterized by C-S-C bonds. wikipedia.orgadcmastuana.org
Disulfides R-S-S-R' Contain a sulfur-sulfur single bond; important in protein structure. lumenlearning.com
Sulfoxides R-S(=O)-R' Feature a sulfur-oxygen double bond. adcmastuana.org

Overview of Ethene Derivatives and Their Importance in Organic Synthesis

Ethene (commonly known as ethylene), with the formula C₂H₄, is the simplest alkene and a cornerstone of the chemical industry. wordpress.combritannica.com It is the most produced organic chemical by tonnage globally. essentialchemicalindustry.org The reactivity of its carbon-carbon double bond makes it an exceptionally versatile building block for a vast array of chemical products. wordpress.comchiyodacorp.com

The significance of ethene derivatives stems from two primary categories of use: as a monomer for polymerization and as a starting material for other two-carbon compounds. britannica.com

Polymerization: Approximately half of the world's ethene output is used to produce polyethylene, one of the most widely used plastics. britannica.comessentialchemicalindustry.org Polyethylene is used in applications ranging from packaging films and bottles to wire coatings. britannica.com

Chemical Synthesis: Ethene is a crucial precursor for numerous industrial chemicals. wordpress.comresearchgate.net It is used to synthesize ethylene (B1197577) oxide (a precursor to ethylene glycol for antifreeze and polyesters), ethanol (B145695) for industrial use, vinyl chloride for PVC production, and ethylbenzene (B125841) for styrene (B11656) manufacturing. britannica.comquora.com

The addition of various functional groups across ethene's double bond allows chemists to create a wide range of functionalized molecules, underscoring its importance in organic synthesis. wordpress.comck12.org

Table 2: Major Industrial Derivatives of Ethene

Derivative Production Method Primary Applications
Polyethylene Polymerization of ethene. wordpress.combritannica.com Packaging films, bags, bottles, wire insulation. britannica.comquora.com
Ethylene Oxide Oxidation of ethene. wordpress.com Production of ethylene glycol (antifreeze), polyester (B1180765) fibers. britannica.comquora.com
Ethylene Dichloride Halogenation of ethene. Precursor to vinyl chloride for PVC production. essentialchemicalindustry.orgresearchgate.net
Ethylbenzene Reaction of ethene with benzene (B151609). Production of styrene for plastics and synthetic rubber. britannica.com

Historical Development and Initial Investigations of 1,2-Bis(ethylthio)ethene

Early investigations into compounds like this compound were driven by the fundamental interest in the synthesis and reactivity of organosulfur compounds. A significant development in the preparation of this and related compounds was the establishment of convenient synthetic routes.

One documented procedure for the synthesis of Z-1,2-bis(ethylthio)ethene involves the reaction of either Z- or E-1,2-dichloroethene with sodium ethanethiolate in liquid ammonia, facilitated by sodamide. tandfonline.com This method was reported to produce the Z-isomer in approximately 80% yield. tandfonline.com The process involves the successive addition of the dichloroethene and absolute ethanol to a mixture of sodamide and sodium alkanethiolate in liquid ammonia. tandfonline.com Such synthetic methodologies provided researchers with reliable access to vinyl sulfides, enabling further studies into their chemical properties and potential applications in organic synthesis.

Table 3: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₁₂S₂ nih.gov
Molecular Weight 148.29 g/mol chemicalbook.com
IUPAC Name (E)-1,2-bis(ethylsulfanyl)ethene nih.gov
Boiling Point 105-108 °C (at 16 Torr) chemicalbook.com
Density 1.0135 g/cm³ chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13105-10-7

Molecular Formula

C6H12S2

Molecular Weight

148.3 g/mol

IUPAC Name

(E)-1,2-bis(ethylsulfanyl)ethene

InChI

InChI=1S/C6H12S2/c1-3-7-5-6-8-4-2/h5-6H,3-4H2,1-2H3/b6-5+

InChI Key

DLMKAVFNJZJSNR-AATRIKPKSA-N

SMILES

CCSC=CSCC

Isomeric SMILES

CCS/C=C/SCC

Canonical SMILES

CCSC=CSCC

Synonyms

1,2-Bis(ethylthio)ethene

Origin of Product

United States

Synthetic Methodologies for 1,2 Bis Ethylthio Ethene and Its Analogues

Derivatization Strategies for Advanced Chemical Architectures

Synthesis of Complex Thioether Compounds

While simple thioethers are common, the construction of more complex molecules containing multiple thioether linkages or thioethers with advanced functionalization is a key area of synthetic chemistry. Analogues and derivatives of 1,2-bis(ethylthio)ethene serve as foundational units for assembling these sophisticated structures, which are often employed as ligands in coordination chemistry or as intermediates for further synthetic elaboration.

One strategy involves starting with a simple dithiol, such as 1,2-ethanedithiol (B43112), and building complexity through reactions like cyanoalkylation. For instance, 1,2-ethanedithiol can be reacted with chloroacetonitrile (B46850) or acrylonitrile (B1666552) to produce bis(cyanomethylthio)ethane or bis(cyanoethylthio)ethane, respectively. These dinitrile compounds, which are more complex thioethers, can then be converted via oximation with hydroxylamine (B1172632) into bis(amidoxime) ligands. itu.edu.tr These new, more complex thioether-containing ligands can act as tetradentate chelators for metal ions like Copper(II), Nickel(II), and Cobalt(II). itu.edu.tr

Another approach focuses on creating polydentate thioether ligands for transition-metal complexes. These ligands can enforce unusual coordination geometries and electronic structures on metal centers. osti.gov An example is the synthesis of 1,1,1-tris(((2-(methylthio)ethyl)thio)methyl)ethane, a complex, all-sulfur, hexakis(thioether) ligand designed to make the homoleptic thioether environment readily accessible for coordination chemistry studies. osti.gov

Furthermore, the thioether moieties in compounds like 1,2-bis(ethylthio)ethane (the saturated analogue of this compound) can be chemically modified to introduce new functional groups, thereby increasing molecular complexity. A common transformation is the oxidation of the thioether to a sulfone. The synthesis of 1,2-bis(ethylsulphonyl)ethane (B13826790) is achieved by oxidizing 1,2-bis(ethylthio)ethane with agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). ontosight.ai The resulting disulfone is a versatile building block for synthesizing pharmaceuticals and agrochemicals, as the sulfonyl groups can act as leaving groups in nucleophilic substitution reactions. ontosight.ai

Table 1: Synthesis of Complex Thioether Compounds
Starting Material ClassReaction/MethodComplex Thioether ProductApplication/SignificanceReference
1,2-EthanedithiolCyanoalkylation followed by OximationBis(amidoxime) dithioether ligandsTetradentate ligands for transition metal complexes. itu.edu.tr
Tripodal PrecursorsMulti-step synthesis1,1,1-tris(((2-(methylthio)ethyl)thio)methyl)ethaneHexakis(thioether) ligand for coordination chemistry. osti.gov
1,2-Bis(ethylthio)ethaneOxidation (e.g., with mCPBA)1,2-Bis(ethylsulphonyl)ethaneVersatile building block for pharmaceuticals and agrochemicals. ontosight.ai

Utilization as Reagents in Multi-component Reactions

Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more simple starting materials in a single step, enhancing efficiency and atom economy. Ketene (B1206846) dithioacetals, the class of compounds to which this compound belongs, have proven to be effective nucleophilic partners in various MCRs due to their unique electronic structure. tandfonline.comacs.org

A notable example is the sulfuric acid-mediated three-component reaction of ketene dithioacetals, aldehydes, and arenesulfinic acids. This process yields highly functionalized allylic sulfones, which are valuable synthetic intermediates and are present in some biologically active molecules. tandfonline.com The reaction proceeds efficiently and offers a cost-effective method for preparing these sulfone compounds. tandfonline.com

In a more complex transformation, α-oxo ketene dithioacetals can participate in a zinc(II)-catalyzed [2+2+1] annulation. This multi-component reaction involves the ketene dithioacetal (acting as an internal alkene), a diazooxindole, and an isocyanate. The reaction proceeds through the in-situ generation of a sulfur-containing spirocyclic intermediate, which then undergoes a [3+2] cycloaddition with the ketene dithioacetal. This method provides an efficient pathway to construct complex, multi-substituted spirooxindole frameworks, which are significant heterocyclic motifs in medicinal chemistry. dicp.ac.cn The use of a low-toxicity main group metal catalyst and readily available reagents makes this an attractive synthetic protocol. dicp.ac.cn

Table 2: Utilization in Multi-component Reactions
Ketene Dithioacetal TypeOther ComponentsCatalyst/ConditionsProduct ClassReference
α-Cyanoketene dithioacetalAldehydes, Arenesulfinic acidsSulfuric acidAllylic Sulfones tandfonline.com
α-Oxo ketene dithioacetalDiazooxindoles, IsocyanatesZinc(II)Spirooxindoles dicp.ac.cn

Precursors for Natural Product Analogs and Macrocycles

The structural framework provided by dithioacetals is a key feature in the synthesis of various natural products and complex macrocycles. A closely related derivative, 2,2-bis(ethylthio)ethanal, has been ingeniously employed as a versatile α-oxoaldehyde reagent for this purpose. cdnsciencepub.comcdnsciencepub.com Specifically, enamines formed from 2,2-bis(ethylthio)ethanal serve as crucial intermediates. cdnsciencepub.com

The alkylation of the potassium salt of these enamines, followed by in-situ hydrolysis of the resulting imine, provides access to a range of aldehydes functionalized with the bis(ethylthio)acetal group. cdnsciencepub.comrsc.org This methodology has been successfully applied to the total synthesis of the physiologically active diolides pyrenophorin (B1236334) and norpyrenophorin. cdnsciencepub.com For the synthesis of norpyrenophorin, the enamine anion was alkylated with 3-bromopropene to yield an aldehyde intermediate, which was then elaborated through a Wittig-Horner reaction and other transformations to furnish the target macrocycle. cdnsciencepub.com

This synthetic strategy was also extended to the preparation of a chiral precursor for the macrocyclic portion of the cytochalasins, a group of biologically active mold metabolites. cdnsciencepub.comcdnsciencepub.com The approach involves the reaction of the enamine salt with a chiral alkylating agent derived from (+)-citronellol, demonstrating the utility of this reagent in complex, stereocontrolled syntheses. cdnsciencepub.com The cytochalasin family of natural products, including cytochalasin A, B, and F, features large macrocyclic rings, and the development of synthetic routes to these structures is a significant challenge. cdnsciencepub.comnih.govrsc.org

The connection between dithioacetals and macrocycles is also evident in the field of polymer chemistry. Polydithioacetals (PDTAs) have been shown to undergo ring-closing depolymerization under acidic conditions to yield a mixture of macrocyclic dithioacetal monomers. researchgate.net These macrocycles can then be repolymerized through entropy-driven ring-opening polymerization (ED-ROP), establishing a reversible system for creating and recycling polymers back to their macrocyclic precursors. researchgate.net This highlights the inherent tendency of dithioacetal units to form macrocyclic structures.

Table 3: Precursors for Natural Products and Macrocycles
Key ReagentSynthetic StrategyTarget Molecule/ClassReference
Enamines of 2,2-bis(ethylthio)ethanalAlkylation and subsequent elaborationPyrenophorin (Diolide macrocycle) cdnsciencepub.com
Enamines of 2,2-bis(ethylthio)ethanalAlkylation and subsequent elaborationNorpyrenophorin (Diolide macrocycle) cdnsciencepub.com
Enamines of 2,2-bis(ethylthio)ethanalAlkylation with chiral electrophileChiral precursor for Cytochalasins A, B, and F cdnsciencepub.comcdnsciencepub.com
Dithioacetal MonomersRing-Closing Depolymerization of PolymersDithioacetal Macrocycles researchgate.net

Compound Index

Table 4: List of Chemical Compounds
Compound Name
This compound
1,2-Bis(ethylthio)ethane
1,2-Bis(ethylsulphonyl)ethane
1,2-Ethanedithiol
1,1,1-tris(((2-(methylthio)ethyl)thio)methyl)ethane
2,2-Bis(ethylthio)ethanal
3-Bromopropene
Acrylonitrile
Allylic Sulfones
Arenesulfinic acids
Bis(amidoxime) ligands
Bis(cyanoethylthio)ethane
Bis(cyanomethylthio)ethane
Chloroacetonitrile
Copper(II)
Cobalt(II)
Cytochalasin A
Cytochalasin B
Cytochalasin F
Diazooxindole
Hydrogen peroxide
Hydroxylamine
Isocyanate
Ketene dithioacetals
meta-Chloroperoxybenzoic acid (mCPBA)
Nickel(II)
Norpyrenophorin
Pyrenophorin
Spirooxindoles
(+)-Citronellol

Structural Elucidation and Conformational Analysis of 1,2 Bis Ethylthio Ethene

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of 1,2-bis(ethylthio)ethene. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the distinction between the E and Z diastereoisomers can be made. researchgate.net

For instance, in a study of 1,2-bis(triethoxysilyl)ethene, the ¹H NMR spectra clearly showed distinct resonances for the vinylic protons of the E and Z isomers, allowing for their unambiguous assignment. researchgate.net Similarly, for this compound, the chemical environment of the protons and carbons is different for each isomer, leading to unique spectral fingerprints. The vinylic protons of the Z-isomer are expected to resonate at a different chemical shift compared to those of the E-isomer due to through-space interactions. researchgate.net

Furthermore, NMR data, in conjunction with theoretical calculations, can provide insights into the populations of different conformers. nih.govauremn.org.br The observed chemical shifts and coupling constants are a weighted average of the values for all populated conformations. By comparing experimental data with calculated values for various possible conformers, the most stable conformations can be identified. nih.gov For example, the analysis of ¹H and ¹³C NMR chemical shifts for different conformers of a related compound, calculated using the GIAO/B3LYP method, showed good agreement with experimental observations, enabling the identification of the predominant conformer in solution. researchgate.net

Table 1: Representative NMR Data for Alkenyl Protons

Isomer Typical ¹H Chemical Shift (ppm)
E-isomer ~6.66
Z-isomer ~6.77

Note: Data is based on analogous compounds and serves as a general reference. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound, which are characteristic of its structure and conformation. ksu.edu.sauni-siegen.de These two techniques are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability during a vibration. ksu.edu.sa

The vibrational spectra of this compound can be interpreted by assigning observed absorption bands (in IR) and scattered peaks (in Raman) to specific vibrational modes of the molecule, such as C-H stretching, C=C stretching, C-S stretching, and various bending modes. core.ac.uk For complex molecules, computational methods like Density Functional Theory (DFT) are often employed to calculate the vibrational frequencies and intensities, which aids in the assignment of the experimental spectra. nih.gov

Key vibrational modes for this compound include:

C=C stretching: This vibration typically appears in the region of 1600-1680 cm⁻¹ and is a strong indicator of the double bond. core.ac.uk

C-S stretching: These vibrations are generally found in the 600-800 cm⁻¹ range.

C-H stretching: Vibrations of the ethyl group's C-H bonds are expected in the 2850-3000 cm⁻¹ region. core.ac.uk

CH₂ and CH₃ bending modes: These occur at lower frequencies and provide further structural information.

The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis, as some modes may be active in one technique but not the other. ksu.edu.saresearchgate.net

Table 2: Selected Vibrational Frequencies for this compound and Related Compounds

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
C-H Stretch (alkane) 2850 - 2960
C=C Stretch 1640 - 1670
C-C Stretch 1490 - 1550
C-H In-plane Bend 1230 - 1250
C-H Out-of-plane Bend 935 - 940
C-S Stretch 600 - 800

Note: Ranges are based on general values for similar functional groups and specific values from computational studies on related molecules. core.ac.uk

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial analytical technique used to confirm the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For 1,2-bis(ethylthio)ethane, a related saturated compound, the molecular weight is 150.305 g/mol . nist.gov

Under electron ionization (EI), the this compound molecule will lose an electron to form a molecular ion, which can then undergo fragmentation. docbrown.info The fragmentation pattern provides valuable structural information. Common fragmentation pathways for thioethers include cleavage of the C-S bond and the C-C bond adjacent to the sulfur atom. The resulting fragment ions are detected based on their mass-to-charge ratio (m/z).

For example, the mass spectrum of ethene shows a prominent molecular ion peak at m/z 28, which is also the base peak. docbrown.info For this compound, characteristic fragments would likely arise from the loss of ethyl groups, thioethyl groups, and cleavage of the ethylene (B1197577) bridge. The analysis of these fragments helps to piece together the original molecular structure. aip.org

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

Ion Proposed Structure
[C₆H₁₂S₂]⁺ Molecular Ion
[C₄H₇S₂]⁺ Loss of an ethyl group
[C₅H₉S]⁺ Loss of a thioethyl group
[C₂H₅S]⁺ Ethylthio cation

Note: This table represents a prediction of plausible fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. When the molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur (λmax) are characteristic of the electronic structure of the molecule. libretexts.org

The electronic transitions in this compound are expected to involve the π electrons of the C=C double bond and the non-bonding (n) electrons on the sulfur atoms. The likely transitions are π → π* and n → σ*. libretexts.org The presence of the sulfur atoms with their lone pairs of electrons can influence the energy of these transitions compared to a simple alkene.

The conjugation of the sulfur lone pairs with the π system of the double bond can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic shift). libretexts.org The intensity and position of the absorption bands can be influenced by the solvent and the specific conformation of the molecule. ufg.br In some cases, theoretical studies are combined with experimental UV/Vis spectroscopy to correlate observed absorption energies with calculated HOMO-LUMO energy gaps. rsc.org

Table 4: Expected Electronic Transitions for this compound

Transition Wavelength Range (nm) Chromophore
π → π* ~170-250 C=C
n → σ* ~200-260 C-S

Note: These are general ranges and the actual values for this compound may vary. libretexts.org

Conformational Preferences and Isomerism

Rotational Isomerism around C-S and C-C Bonds

The flexibility of this compound allows for rotational isomerism, or conformational isomerism, around the single bonds, specifically the C-C bond of the ethyl groups and the C-S bonds. nih.gov These rotations give rise to different spatial arrangements of the atoms, known as conformers, which can have different energies. auremn.org.br

Gauche and Trans Effects in Dialkyl Sulfides

The conformational preferences around the C-C and C-S bonds in dialkyl sulfides like BMTE are governed by a combination of steric repulsions and stabilizing electronic interactions, often referred to as gauche and trans effects. In the case of BMTE, it has been demonstrated through NMR spectroscopy and ab initio molecular orbital calculations that the C-C bond has a preference for the trans conformation, while the C-S bonds favor a gauche arrangement. acs.org

This preference for a trans C-C conformation is attributed to the significant steric repulsion between the two sulfur atoms, which would be in close proximity in a gauche conformation. acs.org Conversely, the gauche preference of the C-S bonds is a result of favorable electronic interactions, including bond-antibond and lone pair-antibond interactions that stabilize this arrangement. acs.org

Computational studies on BMTE have identified the most stable conformations as g±tg∓, where 'g' denotes a gauche conformation around the C-S bonds and 't' represents the trans conformation around the central C-C bond. acs.org In these conformations, electron delocalization into the S-C-C-S antibonding orbitals is maximized, and there is a large, stabilizing antiparallel dipole-dipole interaction. acs.org

The following table summarizes the first-order interaction energies for the gauche states around the C-C (Eσ) and C-S (Eρ) bonds of BMTE, as determined by different methods. A positive value indicates a less favorable, or repulsive, interaction in the gauche conformation compared to the trans, while a negative value indicates a more favorable, or attractive, interaction.

Table 1: First-Order Interaction Energies for Gauche Conformations in 1,2-bis(methylthio)ethane (B14713131) (BMTE)

MethodSolventEσ (C-C) (kcal mol⁻¹)Eρ (C-S) (kcal mol⁻¹)Reference
NMR AnalysisBenzene (B151609)0.41-0.74 acs.org
NMR AnalysisChloroform (B151607)0.31-0.41 acs.org
B3LYP MO CalculationGaseous1.39-0.24 acs.org
MP2 MO CalculationGaseous0.89-0.41 acs.org

For this compound, the central C=C double bond is conformationally locked. However, the principles of gauche and trans effects still govern the rotational isomerism around the C-S bonds, influencing the spatial arrangement of the ethyl groups.

Influence of Solvent on Conformational Equilibria

The equilibrium between different conformers of a molecule can be significantly influenced by the surrounding solvent. nih.govweebly.com The polarity and hydrogen-bonding capability of the solvent can differentially stabilize conformers with different dipole moments. nih.gov In the case of dialkyl sulfides, the conformational energies show a marked dependence on the solvent.

Studies on 1,2-bis(methylthio)ethane (BMTE) have shown that the conformational energies are subject to large solvent dependence. acs.org As indicated in the table above, the interaction energies for the gauche conformations around both the C-C and C-S bonds vary between the gaseous phase (as represented by MO calculations) and solutions in benzene and chloroform. acs.org

Specifically, the preference for the gauche conformation around the C-S bond (Eρ) is more pronounced in the less polar solvent, benzene (-0.74 kcal mol⁻¹), compared to the more polar chloroform (-0.41 kcal mol⁻¹). acs.org This suggests that the relative stability of the conformers of this compound would also be sensitive to the solvent environment. The equilibrium between different rotational isomers of the ethylthio groups would likely shift depending on the polarity of the medium.

The following table illustrates the solvent-dependent conformational energies for BMTE.

Table 2: Solvent Dependence of Gauche Interaction Energies in 1,2-bis(methylthio)ethane (BMTE)

SolventEσ (C-C) (kcal mol⁻¹)Eρ (C-S) (kcal mol⁻¹)Reference
Benzene0.41-0.74 acs.org
Chloroform0.31-0.41 acs.org

Computational and Theoretical Investigations of 1,2 Bis Ethylthio Ethene

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the theoretical study of molecules. They use the principles of quantum mechanics to compute the electronic structure and properties of a system. For molecules like 1,2-bis(ethylthio)ethene, two primary approaches have been particularly significant: Ab Initio Molecular Orbital Theory and Density Functional Theory (DFT).

Ab initio molecular orbital theory refers to a class of computational methods that are based on first principles, without the inclusion of empirical parameters. These methods have been applied to understand the conformational characteristics of molecules structurally similar to this compound.

For instance, studies on the model compound 1,2-bis(methylthio)ethane (B14713131) (BMTE), which shares the core S-C-C-S linkage, have utilized ab initio calculations at the Møller-Plesset perturbation theory level (MP2). acs.org Specifically, calculations at the MP2/6-311+G(3df,2p)//HF/6-31G(d) level have been used to determine conformational energies. acs.org These calculations have shown that for the C-C bond, the trans conformation is preferred, while for the C-S bonds, the gauche conformation is favored. acs.org The preference for the gauche conformation around the C-S bond is a key finding, attributed to vicinal bond-antibond and lone pair-antibond interactions that stabilize this arrangement. acs.org

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic properties of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications.

DFT methods, such as those using the B3LYP functional, have been employed to study the structure, stability, and vibrational spectra of various organosulfur compounds. science.govresearchgate.net For the model compound BMTE, calculations at the B3LYP/6-311+G(3df,2p)//B3LYP/6-31G(d) level were performed to evaluate conformational energies, corroborating the findings from ab initio methods. acs.org

DFT is also extensively used to predict vibrational frequencies. By calculating the harmonic frequencies, researchers can assign the bands observed in experimental infrared (IR) and Raman spectra. nih.gov For example, DFT calculations on E-1,2-bis(3-methoxy-2-thienyl)ethene, a related compound, were used to create a detailed assignment of its vibrational spectrum based on the potential energy distribution (PED). nih.gov Similar studies on other substituted ethylenes, like trans-1,2-bis(4-pyridyl)-ethylene, have shown that the B3LYP functional provides results in good agreement with experimental observations. psu.edu These calculations are crucial for interpreting spectral data and understanding the vibrational modes of the molecule. researchgate.net

Table 1: Representative Calculated Vibrational Frequencies for a Related Substituted Ethene Derivative (E-1,2-bis(3-methoxy-2-thienyl)ethene) using DFT. nih.gov
Calculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment (Potential Energy Distribution)
30783080 (IR)ν(C-H) of thienyl ring
16201618 (Raman)ν(C=C) of ethene bridge
14501455 (IR)Ring stretching
12101208 (IR)ν(C-O) methoxy
965964 (IR)γ(C-H) out-of-plane bending of ethene

Energy Landscape and Conformational Analysis from Computational Methods

The flexibility of the ethylthio groups in this compound gives rise to a complex energy landscape with multiple possible conformations (rotational isomers). Computational methods are essential for exploring this landscape and identifying the most stable conformers.

Studies on the model compound 1,2-bis(methylthio)ethane (BMTE) reveal important conformational preferences that are likely shared by this compound. acs.org Both ab initio (MP2) and DFT (B3LYP) calculations indicate a preference for the trans conformation around the central C-C bond and a preference for the gauche conformation around the C-S bonds. acs.org The most stable conformers were identified as g±tg∓, where electron delocalization in the S-C-C-S framework is maximized, and a significant antiparallel dipole-dipole interaction is established. acs.org The analysis of conformational energies helps in understanding the molecule's structure in different phases (gas, liquid, solid) and its physical properties. nih.govdntb.gov.ua

Table 2: Calculated Conformational Energies for the C-C and C-S Bonds of 1,2-Bis(methylthio)ethane (BMTE) as a Model for this compound. acs.org
ParameterMethodEnergy (kcal/mol)Interpretation
Eσ (C-C bond gauche)B3LYP1.39The trans conformation is favored around the C-C bond.
MP20.89
Eρ (C-S bond gauche)B3LYP-0.24The gauche conformation is favored around the C-S bond.
MP2-0.41

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). numberanalytics.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. numberanalytics.com

For this compound, the presence of sulfur atoms with lone pairs of electrons and the π-system of the double bond are expected to significantly influence the FMOs. The HOMO is likely to have significant contributions from the sulfur lone pairs and the C=C π-bond, making it a potential electron donor. libretexts.org The LUMO would be the corresponding π* antibonding orbital of the ethene backbone. chadsprep.comlibretexts.org

Computational studies on related systems, such as captodative ethylenes, use DFT to calculate FMO energies and related electronic properties like chemical potential, hardness, and electrophilicity indices to predict their role in reactions like polar cycloadditions. researchgate.net These calculations provide quantitative measures of reactivity that are invaluable for predicting how the molecule will interact with other reagents. researchgate.netaip.org

Table 3: Key Electronic Properties Derived from Frontier Molecular Orbitals.
PropertyDefinitionSignificance
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability (nucleophilicity). libretexts.org
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability (electrophilicity). libretexts.org
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOMeasure of chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.com
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Relates to the "escaping tendency" of electrons from a system. researchgate.net
Global Hardness (η)η = ELUMO - EHOMOMeasures resistance to change in electron distribution. researchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing researchers to map out entire reaction pathways, identify transition states, and calculate activation barriers. smu.edu While specific mechanistic studies on this compound are not widely available, computational approaches used for similar molecules illustrate the potential insights that can be gained.

For example, the mechanism of the acid-catalyzed hydrolysis of the related compound 1,1-bis(methylthio)ethene has been studied, revealing changes in the rate-determining step dependent on reaction conditions. acs.org Computational modeling could be used to explore the intermediates and transition states of such a reaction for this compound, clarifying the roles of protonation, nucleophilic attack, and bond cleavage.

Furthermore, computational studies on the biological formation of ethylene (B1197577) by enzymes like the Ethylene-Forming Enzyme (EFE) demonstrate the power of these methods in unraveling complex biochemical pathways. nih.gov By modeling the enzyme's active site and the reacting substrates, researchers can propose and validate detailed step-by-step mechanisms. nih.gov Similar computational strategies could be applied to understand the reactions of this compound, such as its oxidation, addition reactions across the double bond, or its behavior as a ligand in coordination chemistry. researchgate.net

Applications of 1,2 Bis Ethylthio Ethene in Organic Synthesis and Beyond

Role as Versatile Synthetic Building Blocks and Synthons.ontosight.airesearchgate.netnist.govnih.govnsf.gov

1,2-Bis(ethylthio)ethene and its derivatives are recognized as versatile building blocks in organic synthesis. Their unique chemical structure allows them to participate in a wide range of reactions, leading to the formation of more complex molecules. ontosight.ai

Construction of Diverse Heterocyclic Systems.researchgate.net

The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These sulfur-containing rings are significant motifs in many biologically active molecules and functional materials. For instance, derivatives of 1,2-bis(methylthio)-2-nitroethene, a related compound, have been extensively used to create a variety of heterocyclic and fused heterocyclic systems. scispace.com These reactions often involve the substitution of the methylthio groups and cyclization with binucleophiles. Research has demonstrated the synthesis of nitromethylenotetrahydropyrimidine and 2-nitromethyleno-benzimidazole from 1,1-bis-methylthio-2-nitro-ethene, highlighting the utility of such synthons in generating complex heterocyclic frameworks. researchgate.net

Precursors for Complex Chemical Structures.nist.govmedchemexpress.com

Beyond simple heterocycles, this compound serves as a starting material for more intricate molecular architectures. Its derivatives can be transformed into various intermediates that are crucial for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai For example, the oxidation of 1,2-bis(ethylthio)ethane, the saturated analog, yields 1,2-bis(ethylsulphonyl)ethane (B13826790), a compound whose sulfonyl groups can readily undergo nucleophilic substitution, making it a versatile intermediate. ontosight.ai This highlights the potential of the ethylthio moiety to be chemically manipulated to build complex structures. Furthermore, related dithiolene complexes are used in the synthesis of iron-sulfur cubane-type clusters, which are model systems for metal-containing proteins. nih.gov

Coordination Chemistry and Ligand Design

The sulfur atoms in this compound possess lone pairs of electrons that can coordinate to metal centers, making it and its derivatives valuable ligands in coordination chemistry.

Metal Complexation through Thioether Moieties.scispace.comontosight.ai

The thioether groups in this compound and related molecules readily bind to a variety of metal ions, particularly soft or borderline soft late transition metals. acs.org This has led to the synthesis of a range of metal complexes with interesting structural and electronic properties. For example, di-, tri-, and tetraarylthioethene derivatives react with palladium(II) and platinum(II) salts to form mono- or di-nuclear complexes. researchgate.net The resulting complexes often exhibit square planar geometry around the metal centers. researchgate.net The coordination ability is not limited to simple thioethers; related dithiolene ligands form stable complexes with metals like nickel, which have been studied for their unique electronic and electrochemical properties. researchgate.net

Design of Ligands for Catalytic Processes.ontosight.aiacs.orgresearchgate.net

The ability to form stable metal complexes makes thioether-containing ligands, including those derived from this compound, promising candidates for applications in catalysis. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the ethene backbone or the ethyl groups, which in turn can influence the catalytic activity and selectivity of the metal center. While direct catalytic applications of this compound complexes are still an emerging area, the broader class of thioether and dithiolene ligands has shown significant promise. For example, phosphino (B1201336) ligands containing thioether functionalities are crucial in various catalytic processes. ontosight.ai Furthermore, the design of heteroleptic coordination compounds with dithiolene and other redox-active ligands is an active area of research, aiming to create catalysts with tailored properties. acs.org

Advanced Materials and Polymer Science

The unique electronic and structural features of this compound and its derivatives make them attractive components for the development of advanced materials and polymers. ontosight.ai

The presence of sulfur atoms and the conjugated π-system in this compound and its analogs can impart interesting electronic and optical properties, making them suitable for applications in organic electronics. ontosight.ai For instance, polymeric semiconductors based on (E)-1,2-di(thiophen-2-yl)ethene, a related structure, have been engineered for use in unipolar n-channel field-effect transistors. rsc.org The incorporation of such units into polymer chains can lead to materials with tunable frontier orbital energy levels, which is crucial for efficient charge transport. rsc.org

Furthermore, the reactivity of the thioether linkages can be exploited in polymer synthesis. Thiol-ene "click" chemistry, a robust and efficient method for polymer and materials synthesis, relies on the reaction between a thiol and an alkene. researchgate.net While not a direct application of this compound itself, the principles are highly relevant. The ethylthio groups could potentially be modified to participate in such polymerization reactions, leading to the formation of novel polymer architectures. Additionally, related bis(silane) compounds like 1,2-bis(triethoxysilyl)ethane (B100286) are used as adhesion promoters and to enhance the durability of materials. gelest.com

Below is a table summarizing some of the key compounds related to the applications of this compound discussed in this article.

Compound NameApplication/Significance
This compound Versatile synthetic building block, ligand in coordination chemistry, potential component in advanced materials. ontosight.ai
1,2-Bis(ethylsulphonyl)ethane Intermediate in organic synthesis, formed by the oxidation of 1,2-bis(ethylthio)ethane. ontosight.ai
1,1-Bis(methylthio)-2-nitroethene Precursor for the synthesis of diverse heterocyclic compounds. scispace.comresearchgate.net
(E)-1,2-di(thiophen-2-yl)ethene Building block for polymeric semiconductors used in organic electronics. rsc.org
Dithiolene Ligands Form stable complexes with metals, studied for their electronic and electrochemical properties. researchgate.netgla.ac.uk
1,2-Bis(triethoxysilyl)ethane Adhesion promoter and material durability enhancer. gelest.com

Monomer Units in Polymer Analogues

The polymerization of vinyl ethers is a well-established field, and the presence of a sulfur atom in vinyl thioethers introduces unique properties to the resulting polymers. Generally, the polymerization of vinyl monomers can proceed through various mechanisms, including radical, cationic, and anionic pathways. The electron-donating nature of the thioether group can influence the reactivity of the vinyl group and the properties of the resulting polymer.

Polymers containing thioether linkages in their backbone or as side chains are of interest for various applications due to their distinct properties. These can include high refractive indices, good thermal stability, and responsiveness to stimuli such as oxidation. For instance, the oxidation of the thioether to a sulfoxide (B87167) or sulfone can dramatically alter the polymer's solubility and polarity, making them suitable for applications in drug delivery and responsive materials.

Despite the extensive research into thioether-containing polymers, specific data on polymers derived from this compound remains elusive in published scientific literature. There are no detailed research findings on the synthesis, characterization, or properties of poly(this compound) or its copolymers. One study on the reactive adsorption of a mustard gas surrogate noted the formation of 1,2-bis(ethylthio)ethane via polymerization, which is the saturated analogue and involves a different chemical transformation.

The lack of research in this specific area suggests that this compound may present challenges in polymerization, or that its potential as a monomer has not yet been explored. Further research would be necessary to determine its reactivity in polymerization and the properties of any resulting polymer analogues.

Data on Related Polymer Systems

Given the absence of specific data for poly(this compound), the following table provides a general overview of properties that are typically characterized for thioether-containing polymers. This is for illustrative purposes and does not represent data for the specific polymer .

PropertyGeneral Description for Thioether-Containing Polymers
Polymerization Method Can include radical, cationic, or ring-opening polymerization, depending on the monomer structure.
Glass Transition Temperature (Tg) Varies widely based on the polymer backbone and side chains.
Thermal Stability Often exhibit good thermal stability.
Refractive Index The presence of sulfur typically leads to a higher refractive index compared to oxygen analogues.
Solubility Generally soluble in common organic solvents. Solubility can be tuned by modifying the polymer structure.
Stimuli-Responsiveness Thioether groups can be oxidized to sulfoxides or sulfones, leading to changes in polarity and solubility.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Pathways

While established methods for the synthesis of 1,2-bis(ethylthio)ethene exist, the development of more efficient, stereoselective, and environmentally benign pathways remains a key objective. A convenient one-pot procedure for preparing Z-bis(alkylthio)ethenes, including the ethylthio derivative, involves the reaction of Z- or E-1,2-dichloroethene with sodium alkanethiolate and sodamide in liquid ammonia, achieving yields of approximately 80%. tandfonline.comtandfonline.com This method circumvents the need to handle volatile and odorous thiols directly. tandfonline.com

Future research could focus on the following areas:

Transition-Metal Catalyzed Cross-Coupling Reactions: Exploring catalytic methods, such as those inspired by the synthesis of related vinyl sulfides, could offer milder reaction conditions and broader substrate scope.

Aryne Chemistry Analogues: The successful synthesis of 1,2-bis(arylthio)arenes through the insertion of aryne intermediates into disulfide bonds suggests that similar strategies involving vinylogous systems could be developed. nih.gov

Flow Chemistry: Implementing continuous flow processes could enhance the safety and scalability of the synthesis, particularly when dealing with reactive intermediates or odorous sulfur compounds.

Green Synthesis Routes: Investigating the use of greener solvents, renewable starting materials, and atom-economical reactions will be crucial for developing sustainable synthetic protocols.

A comparison of a traditional method with potential future approaches is outlined below.

FeatureConventional Method (e.g., Brandsma, 1991)Future Directions
Reagents 1,2-Dichloroethene, Sodium Ethoxide, SodamideCatalytic systems, "green" reagents
Solvent Liquid AmmoniaBenign solvents (e.g., water, ionic liquids)
Stereocontrol Product is primarily Z-isomerTunable catalysts for E/Z selectivity
Efficiency ~80% yieldHigher yields, improved atom economy
Scalability Batch processingContinuous flow synthesis

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely defined by the electron-rich nature of the carbon-carbon double bond, a characteristic shared with the broader class of ketene (B1206846) dithioacetals. researchgate.net These compounds are known to be versatile building blocks in organic synthesis. researchgate.netsemanticscholar.org Their reactions often involve nucleophilic attack or transformations of the dithioacetal group. researchgate.net

Emerging research should aim to uncover more nuanced and novel reactivity:

Asymmetric Transformations: Developing enantioselective reactions where the sulfur atoms coordinate to a chiral catalyst could enable the synthesis of valuable chiral building blocks.

[3+3] Cycloaromatization: Ketene dithioacetals can act as 1,3-dielectrophilic partners in cycloaddition reactions to construct six-membered rings. nih.gov Exploring this reactivity for this compound with various dianion sources could lead to novel aromatic and heteroaromatic structures. nih.gov

Carbene Chemistry: Investigating the generation of bis(ethylthio)carbene from suitable precursors could open pathways for [4+1] cycloadditions and other carbene-mediated transformations, which have been used to synthesize complex alkaloids like mesembrine. researchgate.net

Oxidative Halogenation: The development of environmentally benign methods for the halogenation of ketene dithioacetals using potassium halide and an oxidant under transition-metal-free conditions provides a template for creating functionalized vinyl thioethers. rsc.org These halogenated products can then be transformed into various nitrogen-containing heterocycles. rsc.org

Advanced Computational Studies on Molecular Interactions and Dynamics

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules. For this compound, advanced computational studies can provide deep insights into its structure, reactivity, and interactions, guiding future experimental work.

Key areas for computational investigation include:

Non-Covalent Interactions: Sulfur-containing compounds participate in important non-covalent interactions, such as S⋯π and S–H⋯π, which are crucial in biological systems. rsc.org Computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can be used to characterize the nature and strength of these interactions between this compound and other molecules, such as aromatic rings. rsc.org

Reaction Mechanism Elucidation: DFT studies can map the potential energy surfaces for reactions involving this compound. This can help in understanding reaction barriers, identifying key intermediates, and explaining observed regioselectivity and stereoselectivity, as demonstrated in studies of ethylene (B1197577) C-H bond activation and copolymerization. rsc.orgnih.gov

Molecular Dynamics Simulations: Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, can model the behavior of organosulfur compounds under various conditions, such as on metallic surfaces. escholarship.org Such studies could predict the tribochemical reactions and decomposition pathways of this compound, which is relevant for applications in materials science and lubrication. escholarship.org

Thermochemical Properties: High-level ab initio and DFT calculations can be employed to accurately determine the enthalpies of formation and other thermochemical data for this compound and its reaction products, providing essential energetic information. researchgate.net

Computational MethodApplication to this compoundResearch Goal
Density Functional Theory (DFT) Optimization of ground and transition state geometries.Elucidate reaction mechanisms and predict reactivity.
Natural Bond Orbital (NBO) Analysis Quantify orbital interactions and charge transfer.Understand the nature of sulfur-centered non-covalent interactions. rsc.org
Molecular Dynamics (MD) Simulate molecular motion and reactions over time.Predict behavior on surfaces and in condensed phases. escholarship.org
Ab Initio Methods High-accuracy calculation of electronic structure and energy.Provide benchmark thermochemical data. researchgate.net

Expansion of Applications in Catalysis and Chemical Transformations

The unique electronic and steric properties imparted by the two sulfur atoms make this compound an attractive platform for developing new catalysts and synthetic reagents. While its direct applications are still emerging, the precedent set by related organosulfur compounds points to significant potential.

Future applications could be expanded in several directions:

Ligand Development for Homogeneous Catalysis: 1,2-Bis(arylthio)arenes serve as effective ligands in transition metal catalysis. nih.gov By analogy, this compound and its derivatives could be developed as novel bidentate sulfur-donor ligands. The "soft" nature of sulfur makes these ligands suitable for stabilizing late transition metals used in cross-coupling, hydrogenation, and polymerization reactions.

Electrocatalysis: Dithiolate complexes of metals like nickel have shown activity as electrocatalysts for critical reactions such as the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). rsc.org Synthesizing and evaluating metal complexes derived from this compound could lead to new, efficient, and robust molecular electrocatalysts.

Precursors for Heterocyclic Synthesis: Ketene dithioacetals are well-established precursors for a wide array of heterocyclic compounds, including pyrans, pyrroles, thiophenes, and pyrazoles. researchgate.net Future work should focus on leveraging this compound in multicomponent reactions and cycloaddition strategies to access novel and complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. researchgate.net

Building Blocks for Functional Materials: The sulfur atoms in this compound can facilitate self-assembly on surfaces, such as gold, and can be incorporated into polymers to modify their electronic and optical properties. wikipedia.org Exploring its use in the synthesis of conducting polymers or as a component in molecular electronics represents a promising frontier.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.